

Application Notes and Protocols for Assessing Tolebrutinib Concentration in Cerebrospinal Fluid (CSF)

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Compound of Interest

Compound Name: Tolebrutinib

Cat. No.: B611416

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Introduction

Tolebrutinib is an investigational, orally administered, brain-penetrant Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] BTK is a key enzyme in the signaling pathways of B lymphocytes and myeloid cells, including microglia, which are implicated in the pathophysiology of multiple sclerosis (MS).[2][3] The ability of **Tolebrutinib** to cross the blood-brain barrier and achieve therapeutic concentrations in the cerebrospinal fluid (CSF) is a critical aspect of its potential efficacy in treating neuroinflammatory conditions.[1][2][4] Accurate and precise methods for quantifying **Tolebrutinib** concentrations in CSF are essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, dose-finding, and establishing exposure-response relationships.

This document provides detailed application notes and protocols for the assessment of **Tolebrutinib** concentration in CSF, primarily utilizing liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is the standard analytical method for this purpose.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for **Tolebrutinib** and its active metabolite (M2) concentrations in CSF from various studies.

Table 1: **Tolebrutinib** and Metabolite M2 LLOQ in Biological Matrices

Analyte	Matrix	Lower Limit of Quantification (LLOQ)	Analytical Method	Reference
Tolebrutinib	CSF	0.01 ng/mL	LC-MS/MS	[5]
Tolebrutinib	Plasma	10 pg/mL	LC-MS/MS	[1]
Metabolite M2	Plasma	5 pg/mL	LC-MS/MS	[1]

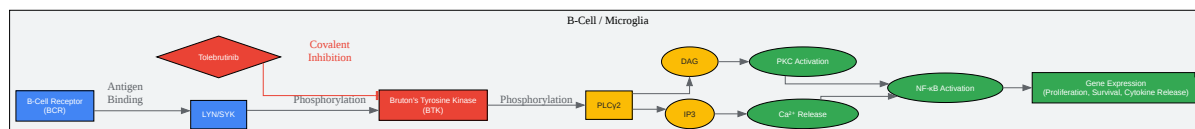
Table 2: **Tolebrutinib** CSF Concentrations in Human and Non-Human Primate Studies

Study Population	Dose	Time Point	Mean CSF Concentration	CSF:Plasma Ratio (Total)	CSF:Plasma Ratio (Free)	Reference
Healthy Volunteers	120 mg (single dose)	2 hours post-dose	1.87 ng/mL (~4.1 nM)	0.14	2.25	[5]
Healthy Volunteers	60 mg (single dose)	1-4 hours post-dose	Concentrations exceeded in vitro IC50 for microglia	Not Reported	Not Reported	[1]
Cynomolgus Monkeys	10 mg/kg (single dose)	Not Specified	4.8 ng/mL	Not Reported	Not Reported	[6][7]

Signaling Pathway

Tolebrutinib is a covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical downstream signaling molecule of the B-cell receptor (BCR) and Fc receptors. By irreversibly binding to BTK, **Tolebrutinib** blocks the downstream signaling cascade that leads to B-cell

proliferation, activation, and survival. In the central nervous system, it is also thought to modulate the activity of microglia.



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Figure 1: Tolebrutinib Inhibition of the BTK Signaling Pathway.

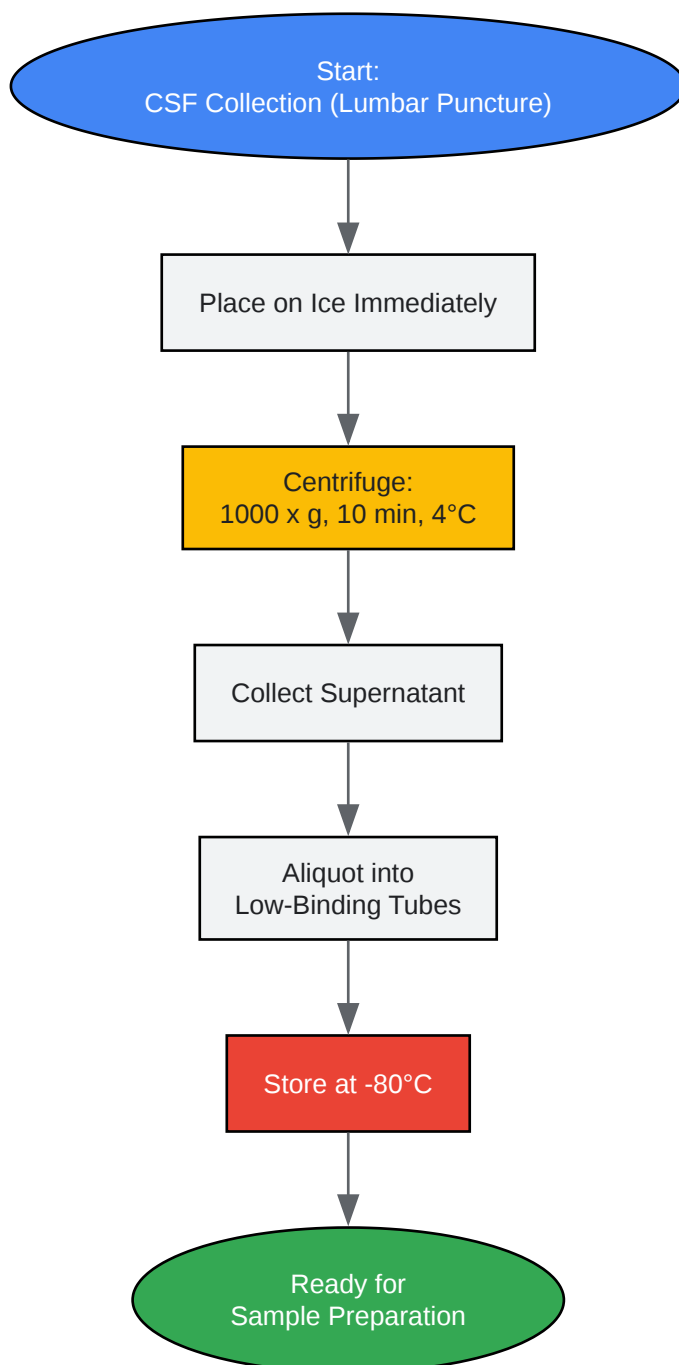
Experimental Protocols

Cerebrospinal Fluid (CSF) Sample Collection and Handling

A standardized protocol for CSF collection is crucial to ensure sample integrity and minimize variability.

- **Patient Preparation:** Patients should be in a rested state. The timing of CSF collection relative to **Tolebrutinib** administration must be precisely recorded.
- **Collection Procedure:** CSF is typically collected via lumbar puncture by trained medical personnel under sterile conditions.
- **Sample Volume:** A minimum of 1-2 mL of CSF is recommended for analysis.
- **Anticoagulant:** CSF is collected without anticoagulants.
- **Immediate Processing:** Immediately after collection, the CSF sample should be placed on ice.

- Centrifugation: Centrifuge the CSF at approximately 1000 x g for 10 minutes at 4°C to remove any cells and particulate matter.
- Aliquoting and Storage: Transfer the clear supernatant into pre-labeled, low-binding polypropylene tubes. Store aliquots at -80°C until analysis to ensure the stability of **Tolebrutinib**. Avoid repeated freeze-thaw cycles.



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Figure 2: Workflow for CSF Sample Handling and Storage.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of **Tolebrutinib** in CSF is performed using a validated LC-MS/MS method.

a. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like **Tolebrutinib** from a biological matrix.

- Thaw Samples: Thaw CSF samples on ice.
- Internal Standard: Add an internal standard (IS), such as a stable isotope-labeled **Tolebrutinib** (e.g., **Tolebrutinib**-d4), to all samples, calibration standards, and quality control (QC) samples. This corrects for variability during sample preparation and analysis.
- Precipitation: Add three volumes of cold acetonitrile to one volume of the CSF sample (e.g., 300 µL of acetonitrile to 100 µL of CSF).
- Vortex: Vortex the samples for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
- Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution: Reconstitute the dried extract in a suitable mobile phase, such as 50:50 acetonitrile:water, for injection into the LC-MS/MS system.

b. LC-MS/MS Instrumentation and Conditions

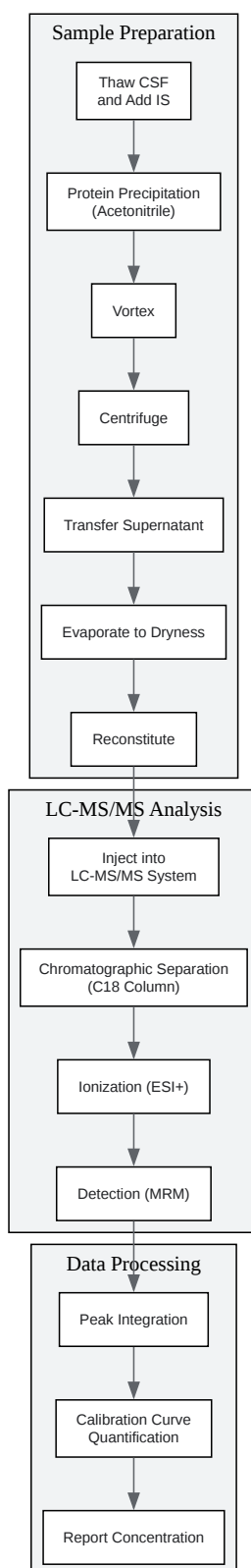
The following are representative LC-MS/MS conditions. These may need to be optimized for specific instrumentation.

- Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
- Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m) is suitable for retaining and separating **Tolebrutinib**.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A gradient elution should be optimized to ensure the separation of **Tolebrutinib** from potential interferences. A representative gradient is as follows:
 - 0-0.5 min: 5% B
 - 0.5-2.5 min: 5-95% B
 - 2.5-3.0 min: 95% B
 - 3.0-3.1 min: 95-5% B
 - 3.1-4.0 min: 5% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5-10 μ L.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- MRM Transitions: Specific precursor-to-product ion transitions for **Tolebrutinib** and its internal standard must be determined and optimized.

c. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

- **Selectivity and Specificity:** Ensuring no interference from endogenous matrix components.
- **Calibration Curve:** A calibration curve should be prepared in a surrogate matrix (e.g., artificial CSF or pooled human CSF) with a suitable regression model.
- **Accuracy and Precision:** Intra- and inter-day accuracy and precision should be within acceptable limits (typically $\pm 15\%$, and $\pm 20\%$ at the LLOQ).
- **Matrix Effect:** Assessing the ion suppression or enhancement caused by the CSF matrix.
- **Stability:** Evaluating the stability of **Tolebrutinib** in CSF under various conditions (bench-top, freeze-thaw, and long-term storage).



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Figure 3: General Workflow for **Tolebrutinib** Quantification in CSF by LC-MS/MS.

Conclusion

The accurate measurement of **Tolebrutinib** in cerebrospinal fluid is fundamental to understanding its central nervous system pharmacokinetics and its potential therapeutic effects in neuroinflammatory diseases. The LC-MS/MS method, when properly validated, provides the necessary sensitivity and selectivity for this purpose. The protocols and data presented in these application notes offer a comprehensive guide for researchers and drug development professionals working with **Tolebrutinib**. Adherence to standardized procedures for sample handling and bioanalysis is paramount for generating reliable and reproducible data.

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